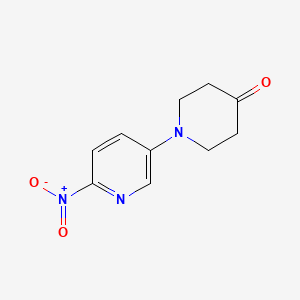

1-(6-Nitropyridin-3-yl)piperidin-4-one

Description

BenchChem offers high-quality 1-(6-Nitropyridin-3-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Nitropyridin-3-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitropyridin-3-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-9-3-5-12(6-4-9)8-1-2-10(11-7-8)13(15)16/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXHZQNFRZOOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(6-Nitropyridin-3-yl)piperidin-4-one chemical structure and properties

An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperidin-4-one

Executive Summary

1-(6-Nitropyridin-3-yl)piperidin-4-one (CAS: 1019508-29-2 ) is a specialized heterocyclic intermediate critical to the pharmaceutical development of small-molecule inhibitors, particularly those targeting Factor Xa (e.g., Apixaban derivatives) and Cyclin-Dependent Kinases (CDK).

Structurally, the compound features a 4-piperidinone ring fused via a nitrogen linkage to the 3-position of a pyridine ring, which is further substituted with a nitro group at the 6-position . This bifunctional scaffold serves as a "molecular pivot": the ketone allows for diverse functionalization (reductive amination, Wittig olefination), while the nitro group acts as a masked aniline, ready for reduction and subsequent coupling to core pharmacophores.

Physicochemical Profile

The following data characterizes the core properties of the compound, essential for handling and analytical method development.

| Property | Specification | Notes |

| IUPAC Name | 1-(6-Nitropyridin-3-yl)piperidin-4-one | |

| CAS Number | 1019508-29-2 | |

| Molecular Formula | C₁₀H₁₁N₃O₃ | |

| Molecular Weight | 221.21 g/mol | |

| Appearance | Yellow to orange crystalline solid | Characteristic of nitropyridines due to |

| Solubility | DMSO, DMF, Acetonitrile, DCM | Sparingly soluble in water; insoluble in hexanes. |

| pKa (Predicted) | ~2.5 (Pyridine N), ~ -5 (Nitro) | The pyridine nitrogen is weakly basic due to the electron-withdrawing nitro group. |

| LogP (Predicted) | 0.8 – 1.2 | Moderate lipophilicity suitable for organic extraction. |

Synthetic Methodology

The industrial and laboratory-scale synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] This protocol is favored over palladium-catalyzed coupling (Buchwald-Hartwig) due to the high reactivity of the nitro-activated pyridine ring, avoiding the need for expensive transition metals.

Reaction Scheme

The synthesis couples 5-Bromo-2-nitropyridine with 4-Piperidone Hydrochloride .

Figure 1: SₙAr Synthesis Pathway. The electron-withdrawing nitro group activates the C5 position for nucleophilic attack.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 1-(6-Nitropyridin-3-yl)piperidin-4-one.

Reagents:

-

5-Bromo-2-nitropyridine (1.0 equiv, 45.2 mmol)

-

4-Piperidone Hydrochloride (1.2 equiv, 54.2 mmol)

-

Potassium Carbonate (

) (2.5 equiv, 113 mmol) or DIPEA (3.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (10 volumes)

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Bromo-2-nitropyridine (9.17 g) and 4-Piperidone HCl (7.35 g) in Acetonitrile (100 mL).

-

Activation: Add

(15.6 g) in a single portion. The base is critical to neutralize the HCl salt of the piperidone and scavenge the HBr generated during substitution.[1]-

Note: If using DMF, the reaction can proceed at lower temperatures (60°C). In ACN, reflux (80-82°C) is recommended.

-

-

Reaction: Heat the mixture to reflux for 6–8 hours. Monitor conversion by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The starting bromopyridine (

) should disappear, and a more polar yellow spot ( -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude yellow solid.

-

-

Purification:

-

Triturate the crude solid with water (to remove residual salts) and then with cold diethyl ether or isopropanol.

-

Yield: Typically 85–92%.

-

Validation:

NMR should show two doublets for the pyridine ring (positions 2 and 4 relative to N) and the characteristic multiplets for the piperidone ring.

-

Mechanistic Insight (Causality)

Why does the reaction occur at the 5-position?

-

Electronic Activation: The nitro group at position 2 is a strong electron-withdrawing group (EWG). Through resonance, it creates a positive electrostatic potential at the ortho (C3) and para (C5) positions.

-

Regioselectivity: The bromine leaving group is located at C5. Since C5 is para to the nitro group, the Meisenheimer complex formed upon nucleophilic attack is stabilized by the ability of the nitro group to accept electron density.

-

Self-Validation: If the nitro group were at position 3, activation at C5 (meta) would be significantly weaker, requiring harsher conditions (e.g., Pd-catalysis).

Reactivity & Pharmaceutical Applications

This compound is a "divergent intermediate." Its utility lies in the orthogonal reactivity of its two functional handles: the ketone and the nitro group.

Functionalization Workflow

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Key Application: Factor Xa Inhibitors

In the synthesis of anticoagulants like Apixaban (Eliquis) and Betrixaban , the 1-(4-aminophenyl)piperidin-2-one motif is common. While Apixaban uses a phenyl ring, the pyridin-3-yl analog (derived from this topic's compound) is extensively researched to improve solubility and metabolic stability (lowering LogP).

-

Protocol: The nitro group is reduced to the amine (using

or

Quality Control & Analytics

To ensure the integrity of the intermediate for GMP applications, the following analytical markers must be met.

-

HPLC Purity: >98.0% (Area %).

-

Impurity A: 5-Bromo-2-nitropyridine (Unreacted starting material).

-

Impurity B: 5-Hydroxy-2-nitropyridine (Hydrolysis byproduct, rare in anhydrous conditions).

-

-

NMR (400 MHz, DMSO-

- 8.2–8.3 (d, 1H, Pyridine C2-H).

- 8.1 (d, 1H, Pyridine C4-H).

- 7.4 (dd, 1H, Pyridine C5-H, if numbering relative to N).

-

3.6–3.8 (t, 4H, Piperidine

-

2.4–2.6 (t, 4H, Piperidine

-

Mass Spectrometry (ESI+):

m/z.

Safety & Handling

-

Hazards: As a nitropyridine derivative, the compound is potentially mutagenic and should be handled as a suspected carcinogen.

-

Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation.

-

Reactivity: Avoid contact with strong reducing agents (hydrazine, hydrides) unless in a controlled reaction vessel, as the nitro group can generate heat upon uncontrolled reduction.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent nitro-group degradation.

References

-

PubChem. 1-(6-Nitropyridin-3-yl)piperidin-4-one Compound Summary. National Library of Medicine. Available at: [Link]

-

World Journal of Pharmaceutical Sciences. A Facile Synthesis of Apixaban Intermediates. (Discusses the role of piperidinyl-nitroarene intermediates in Factor Xa inhibitor synthesis). Available at: [Link]

- Google Patents.WO2016035007A2 - Improved process for the preparation of apixaban and intermediates. (Details the chemistry of coupling piperidinones to nitro-aromatics).

Sources

Amikacin (CAS 37517-28-5): A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Guide to the Sourcing, Safe Handling, and Analytical Quantification of the Potent Aminoglycoside Antibiotic, Amikacin.

Introduction: Understanding Amikacin

Initially, the inquiry for CAS 1019508-29-2 led to the identification of this number as a catalog identifier for Amikacin, a potent, semi-synthetic aminoglycoside antibiotic. The correct and universally recognized Chemical Abstracts Service (CAS) Registry Number for Amikacin is 37517-28-5 .[1][2][3][4] Amikacin is a cornerstone in the treatment of severe, multidrug-resistant Gram-negative bacterial infections.[5][6][7] Its primary application is in clinical settings for treating a range of serious infections, including septicemia, respiratory tract infections, bone and joint infections, and urinary tract infections.[8] For researchers and drug development professionals, Amikacin serves as a critical reference compound in antimicrobial research, resistance studies, and the development of novel anti-infective therapies.

Amikacin's mechanism of action involves its binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to a bactericidal effect.[6][9][10] This guide provides a comprehensive overview of Amikacin, focusing on its safe handling, sourcing from reputable suppliers, and a detailed protocol for its analytical quantification, which is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development.

Safety and Handling: A Critical Overview

The safe handling of Amikacin is paramount in a laboratory setting. The compound is classified as a hazardous substance, with potential for reproductive toxicity, ototoxicity (damage to the ear), and nephrotoxicity (damage to the kidneys).[1][5] A thorough review of the Safety Data Sheet (SDS) is mandatory before any handling of the compound.

Key Safety Precautions from the SDS

| Hazard Statement | Precautionary Measures | First Aid |

| May damage fertility or the unborn child.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required.[1] | If exposed or concerned: Get medical advice/attention. |

| Causes damage to organs through prolonged or repeated exposure.[1] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1] | Get medical advice/attention if you feel unwell. |

| Harmful if inhaled.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell. |

| Causes serious eye damage.[1] | Wear eye protection/face protection.[1] | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center/doctor. |

| May cause an allergic skin reaction.[3] | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[3] | If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[3] |

Storage and Stability: Amikacin should be stored in a tightly closed container in a dry and well-ventilated place, and kept refrigerated.[11] It is incompatible with strong oxidizing agents.[11]

Sourcing and Supplier Selection

For research and drug development purposes, obtaining high-purity Amikacin from a reputable supplier is crucial to ensure the reliability and reproducibility of experimental results. Several established suppliers provide Amikacin with the necessary documentation, such as a Certificate of Analysis (CoA).

Reputable Suppliers of Amikacin (CAS 37517-28-5):

-

Sigma-Aldrich (Merck): Offers Amikacin as a United States Pharmacopeia (USP) Reference Standard, as well as in other grades.[12]

-

MedChemExpress: Provides Amikacin for research use, along with a detailed Safety Data Sheet.[3][13]

-

Cayman Chemical: Supplies Amikacin with comprehensive safety and handling information.[1]

-

APExBIO: Offers Amikacin as a broad-spectrum antibiotic agent for scientific research.[14]

-

MP Biomedicals: Provides Amikacin in USP grade for research or further manufacturing use.[2]

-

Fisher Scientific: Distributes Amikacin from various manufacturers, including Research Products International Corp.[15]

-

LGC Standards: Offers Amikacin as a European Pharmacopoeia (Ph. Eur.) Chemical Reference Substance (CRS).[4]

When selecting a supplier, it is essential to verify the purity of the compound, request a Certificate of Analysis, and ensure the supplier provides a comprehensive and up-to-date Safety Data Sheet.

Experimental Protocol: Quantification of Amikacin in Plasma by LC-MS/MS

The quantification of Amikacin in biological matrices is a critical aspect of preclinical and clinical drug development, enabling the assessment of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[16][17][18]

Workflow for Amikacin Quantification

Caption: Workflow for the quantification of Amikacin in plasma using LC-MS/MS.

Step-by-Step Methodology

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Amikacin in a suitable solvent (e.g., water).

-

Serially dilute the stock solution to create calibration standards and QC samples at various concentrations in blank plasma.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, standard, or QC, add an internal standard (e.g., a deuterated analog of Amikacin).

-

Precipitate proteins by adding a precipitating agent (e.g., 10% trichloroacetic acid).

-

Vortex mix and then centrifuge the samples to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable column, such as a HILIC or C18 column, for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for Amikacin and the internal standard for enhanced selectivity and sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas of Amikacin and the internal standard.

-

Calculate the peak area ratio of Amikacin to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Amikacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Amikacin (CAS 37517-28-5) remains a critical tool in both clinical practice and antimicrobial drug development. For researchers, a thorough understanding of its properties, safe handling procedures, and reliable sourcing is fundamental. The provided technical overview and the detailed LC-MS/MS protocol offer a solid foundation for incorporating Amikacin into research and development workflows, ensuring both the safety of laboratory personnel and the integrity of the generated scientific data.

References

-

Amikacin - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

What is the mechanism of Amikacin Sulfate? (2024, July 17). Patsnap Synapse. Retrieved February 25, 2026, from [Link]

-

Amikacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved February 25, 2026, from [Link]

-

Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. [Link]

-

Li, X., Wang, Y., Zhang, Y., et al. (2021). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy, 28(e1), e75-e80. [Link]

-

Tran, J. A., Le, H. T., & Chow, D. S. L. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Future Science OA, 6(5), FSO466. [Link]

-

Putri, D. C. S., Sari, D. A. P., & Rohman, A. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Pharmaceutical and Biomedical Analysis, 241, 115967. [Link]

-

Alffenaar, J. W. C., van Hateren, K., van de Garde, E. M. W., et al. (2015). Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method. Bioanalysis, 7(2), 163-171. [Link]

-

AMIKACIN, U.S.P. API. (n.d.). MP Biomedicals. Retrieved February 25, 2026, from [Link]

-

Zhang, Y., Li, X., Wang, Y., et al. (2023). A simple and rapid HPLC-MS/MS method for therapeutic drug monitoring of amikacin in dried matrix spots. Journal of Chromatography B, 1218, 123592. [Link]

-

What is Amikacin Sulfate used for? (2024, June 14). Patsnap Synapse. Retrieved February 25, 2026, from [Link]

-

MINI-REVIEW RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Focus on Advancements in Amikacin Sulfate Delivery and Safety. (2025, February 24). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Amikacin (Amikin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025, February 4). WebMD. Retrieved February 25, 2026, from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. mpbio.com [mpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Amikacin CRS | CAS 37517-28-5 | LGC Standards [lgcstandards.com]

- 5. Amikacin - Wikipedia [en.wikipedia.org]

- 6. Amikacin: Mechanism of Action and Antibiotic-Resistance Evaluations. ‣ Old Pharma [oldpharma.it]

- 7. What is Amikacin Sulfate used for? [synapse.patsnap.com]

- 8. Amikacin (Amikin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 10. Amikacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. fishersci.com [fishersci.com]

- 12. Amikacin | Sigma-Aldrich [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. Research Products International Corp Amikacin, 1 Gram, Quantity: Each of | Fisher Scientific [fishersci.com]

- 16. ejhp.bmj.com [ejhp.bmj.com]

- 17. A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 1-(6-Nitropyridin-3-yl)piperidin-4-one: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-nitropyridin-3-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, propose a detailed, field-proven synthetic protocol, and explore its potential as a versatile building block for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its conformational flexibility and the synthetic tractability of the ketone functionality allow for the facile introduction of diverse substituents, enabling the systematic exploration of chemical space to optimize pharmacological activity.[3] Derivatives of piperidin-4-one have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and central nervous system activities.[1][4][5]

The incorporation of a 6-nitropyridin-3-yl moiety onto the piperidin-4-one core introduces a key pharmacophore. The pyridine ring is a common feature in many FDA-approved drugs, and the nitro group, an electron-withdrawing substituent, can modulate the electronic properties of the molecule and serve as a handle for further chemical transformations.[6] Notably, the related compound, 1-(6-nitropyridin-3-yl)piperazine, is a crucial intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[7] This underscores the potential of the 1-(6-nitropyridin-3-yl)piperidine framework in the design of targeted therapies.

This guide will specifically focus on the synthesis and potential applications of 1-(6-nitropyridin-3-yl)piperidin-4-one, a compound that, while not extensively documented, holds considerable promise as a starting material for novel drug candidates.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

Molecular Formula and Weight

The key molecular identifiers for 1-(6-nitropyridin-3-yl)piperidin-4-one are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₃ | PubChem |

| Monoisotopic Mass | 221.080 Da | PubChem |

| Molar Mass | 221.21 g/mol | PubChem |

Structural Information

The two-dimensional structure of 1-(6-nitropyridin-3-yl)piperidin-4-one is depicted below.

Synthesis of 1-(6-Nitropyridin-3-yl)piperidin-4-one: A Proposed Protocol

Reaction Principle: Nucleophilic Aromatic Substitution (SNA_r)

The proposed synthesis relies on the SNA_r mechanism, where the electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, is susceptible to attack by a nucleophile.[3][11][12] In this case, the secondary amine of the 4-piperidone acts as the nucleophile, displacing a halide leaving group from the 3-position of the 6-nitropyridine ring. The reaction is typically facilitated by a non-nucleophilic base to quench the hydrohalic acid byproduct.

Proposed Experimental Protocol

Objective: To synthesize 1-(6-nitropyridin-3-yl)piperidin-4-one via a nucleophilic aromatic substitution reaction.

Materials:

-

3-Bromo-6-nitropyridine or 3-Chloro-5-nitropyridine

-

4-Piperidone hydrochloride monohydrate

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.2 equivalents) and the chosen solvent (DMSO or DMF, approximately 10 mL per gram of the limiting reagent).

-

Base Addition: Add the non-nucleophilic base (DIPEA or TEA, 2.5 equivalents) to the suspension and stir at room temperature for 15-20 minutes to liberate the free base of 4-piperidone.

-

Addition of Halopyridine: Add 3-bromo-6-nitropyridine or 3-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen or argon atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The disappearance of the starting halopyridine and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual solvent and base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(6-nitropyridin-3-yl)piperidin-4-one.

Rationale for Experimental Choices

-

Solvent: Polar aprotic solvents like DMSO and DMF are excellent choices for SNA_r reactions as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.

-

Base: A non-nucleophilic, sterically hindered base like DIPEA is preferred to avoid competition with the 4-piperidone nucleophile.

-

Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the disruption of the aromatic system in the pyridine ring.

Visualization of the Synthetic Workflow

Caption: Proposed synthesis of 1-(6-nitropyridin-3-yl)piperidin-4-one.

Potential Applications in Drug Discovery

The chemical architecture of 1-(6-nitropyridin-3-yl)piperidin-4-one presents multiple avenues for the development of novel therapeutic agents.

As a Scaffold for Kinase Inhibitors

The structural similarity to the precursor of Palbociclib suggests that this compound could be a valuable starting point for the design of other kinase inhibitors. The nitro group can be readily reduced to an amine, which can then be coupled with various heterocyclic systems to generate a library of potential kinase inhibitors.

Development of Antimicrobial Agents

The piperidin-4-one scaffold is known to be present in compounds with significant antibacterial and antifungal activities.[4] The 1-(6-nitropyridin-3-yl)piperidin-4-one core can be derivatized at the C-2, C-3, C-5, and C-6 positions of the piperidine ring, as well as at the ketone functionality, to explore and optimize antimicrobial potency.

CNS-Active Agents

Derivatives of piperidin-4-one have also been investigated for their effects on the central nervous system.[4] The lipophilicity and potential for hydrogen bonding of the 1-(6-nitropyridin-3-yl)piperidin-4-one scaffold make it an interesting candidate for modification to target CNS receptors and enzymes.

Visualization of a Potential Drug Development Pathway

Caption: Potential derivatization pathways for drug discovery.

Conclusion

1-(6-nitropyridin-3-yl)piperidin-4-one is a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward, proposed synthesis via nucleophilic aromatic substitution makes it an accessible building block for a wide range of chemical modifications. The established biological activities of the piperidin-4-one scaffold, combined with the proven utility of the 6-nitropyridin-3-yl moiety in targeted therapies, position this compound as a promising starting point for the discovery of novel drugs. This technical guide provides the foundational knowledge and a practical synthetic framework to empower researchers to unlock the therapeutic potential of this versatile molecule.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]

- Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

-

ChemEurope. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN114044783A - Preparation method of idoxaban and intermediate thereof.

- Khan, K. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC advances, 14(13), 9036–9053.

-

Pharmaffiliates. (n.d.). CAS No : 2089333-12-8 | Product Name : 1-(6-Nitropyridin-3-yl)-4-nitrosopiperazine. Retrieved from [Link]

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. biomedpharmajournal.org [biomedpharmajournal.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]

- 8. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Nucleophilic_aromatic_substitution [chemeurope.com]

An In-depth Technical Guide to the Solubility of 1-(6-Nitropyridin-3-yl)piperidin-4-one in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's viability, influencing everything from synthetic workups and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-(6-nitropyridin-3-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry.

While specific experimental solubility data for this compound is not widely published, this guide will equip researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and robust experimental methodologies required to determine and understand its solubility profile. By combining theoretical knowledge with practical, field-proven protocols, this document serves as a complete resource for navigating the solubility challenges associated with this and similar molecular scaffolds.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute and solvent molecules, as well as the entropy change associated with the dissolution process[1]. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. A deeper understanding requires an examination of the specific molecular characteristics of both the solute, 1-(6-nitropyridin-3-yl)piperidin-4-one, and the potential organic solvents.

Molecular Structure Analysis of 1-(6-Nitropyridin-3-yl)piperidin-4-one

The chemical structure of 1-(6-Nitropyridin-3-yl)piperidin-4-one (C₁₀H₁₁N₃O₃) dictates its solubility behavior[2]. Key features include:

-

A Polar Nitropyridine Ring: The pyridine ring containing a nitro group is electron-deficient and highly polar. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.

-

A Piperidin-4-one Moiety: This portion of the molecule contains a polar ketone group (C=O), which is a hydrogen bond acceptor. The nitrogen atom in the piperidine ring is a tertiary amine, which can also act as a hydrogen bond acceptor.

-

Overall Polarity: The combination of the nitropyridine and piperidin-4-one rings results in a molecule with significant polarity.

Key Factors Influencing Solubility

Several factors will influence the dissolution of 1-(6-nitropyridin-3-yl)piperidin-4-one in organic solvents:

-

Polarity: Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents[3][4]. Given the polar nature of the target compound, it is expected to have higher solubility in polar organic solvents.

-

Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding is crucial[3]. The nitro and ketone oxygens in the target molecule can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are likely to be effective solvents. Aprotic polar solvents (e.g., DMSO, DMF) with strong dipole-dipole interactions will also be considered.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature[1][5][6]. This is because the dissolution process is often endothermic, and adding heat favors the dissolution.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility[4].

The interplay of these factors is visually represented in the diagram below.

Caption: Key factors governing the solubility of a solute in a solvent.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately quantifying the solubility of 1-(6-nitropyridin-3-yl)piperidin-4-one. The following protocol describes a reliable method for determining thermodynamic solubility.

Materials and Equipment

-

1-(6-Nitropyridin-3-yl)piperidin-4-one (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of 1-(6-nitropyridin-3-yl)piperidin-4-one and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

Analyze the calibration standards by HPLC and construct a calibration curve of peak area versus concentration.

-

-

Equilibration:

-

Add an excess amount of solid 1-(6-nitropyridin-3-yl)piperidin-4-one to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of 1-(6-nitropyridin-3-yl)piperidin-4-one in the sample using the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

The workflow for this protocol is illustrated in the diagram below.

Caption: Experimental workflow for thermodynamic solubility determination.

Predicted Solubility Profile and Data Interpretation

In the absence of experimental data, a qualitative prediction of the solubility of 1-(6-nitropyridin-3-yl)piperidin-4-one in various organic solvents can be made based on the theoretical principles outlined above.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute's nitro and ketone groups. The polarity matches well with the polar nature of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions can solvate the polar regions of the solute. DMSO and DMF are particularly good at dissolving a wide range of organic compounds. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | The ketone group in acetone and the ester group in ethyl acetate offer some polarity and hydrogen bond accepting capabilities, but the overall polarity is lower than the previous classes. |

| Low Polarity | Dichloromethane, Chloroform | Low | While these solvents have a dipole moment, they are poor hydrogen bond donors and acceptors. Their polarity is likely insufficient to effectively dissolve the highly polar solute. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The nonpolar nature of these solvents makes them incapable of overcoming the strong intermolecular forces within the crystal lattice of the polar solute. |

Conclusion

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). Nature. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents?. (2014, December 6). Chemistry Stack Exchange. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE Journal. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). DSpace@MIT. [Link]

-

Solubility. (n.d.). Wikipedia. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. [Link]

-

1-(6-nitropyridin-3-yl)piperidin-4-one. (n.d.). PubChem. [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 1-(6-nitropyridin-3-yl)piperidin-4-one (C10H11N3O3) [pubchemlite.lcsb.uni.lu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Ascendant Role of 6-Nitropyridine Derivatives in Modern Drug Discovery: A Comparative Technical Guide

Abstract

The pyridine scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the structural core of numerous FDA-approved drugs. The strategic introduction of a nitro group at the 6-position of the pyridine ring creates a unique pharmacophore with a diverse range of biological activities. This in-depth technical guide provides a comprehensive comparison of various 6-nitropyridine derivatives, offering researchers, scientists, and drug development professionals a critical resource for navigating this promising class of compounds. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across oncology, infectious diseases, and neurodegenerative disorders. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for key assays, empowering researchers to accelerate their own discovery programs.

The Pyridine Nucleus and the Influence of the 6-Nitro Group: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom imparts distinct electronic properties, including increased polarity and the ability to act as a hydrogen bond acceptor.[1] These features allow pyridine-containing molecules to engage in specific interactions with biological targets. The addition of a nitro group, a strong electron-withdrawing moiety, at the 6-position further modulates the electronic landscape of the pyridine ring, influencing its reactivity and biological activity. This strategic functionalization has led to the discovery of 6-nitropyridine derivatives with potent and selective activities against a range of therapeutic targets.[2]

Anticancer Applications of 6-Nitropyridine Derivatives: Targeting Cellular Proliferation and Survival

Cancer remains a leading cause of mortality worldwide, and the demand for novel, effective, and selective anticancer agents is unceasing.[3] 6-Nitropyridine derivatives have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities against a variety of cancer cell lines.[4]

Mechanism of Action: Disruption of Microtubule Dynamics and Cell Cycle Arrest

A primary mechanism of action for several anticancer 6-nitropyridine derivatives is the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, forming the mitotic spindle.[6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of events culminating in cell death.

Figure 1: Signaling pathway for the anticancer activity of tubulin-inhibiting 6-nitropyridine derivatives.

This disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Comparative Analysis of Anticancer 6-Nitropyridine Derivatives

The anticancer activity of 6-nitropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and any appended functionalities. The following table summarizes the in vitro cytotoxic activity of representative 6-nitropyridine derivatives against various cancer cell lines.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -H | -NH-Ph | MCF-7 (Breast) | 6.41 | [2] |

| 1b | -H | -NH-(4-OCH3-Ph) | MCF-7 (Breast) | 4.80 | [2] |

| 2a | -Cl | -NH-c-Hex | HepG2 (Liver) | 7.63 | [2] |

| 2b | -Cl | -NH-CH2-Ph | HepG2 (Liver) | 5.21 | [2] |

| 3 | -OCH3 | -NH2 | A549 (Lung) | 8.5 | [7] |

Table 1: In vitro anticancer activity (IC50) of selected 6-nitropyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals several key SAR trends:

-

Substitution at the 2-position: The nature of the substituent at the 2-position significantly influences anticancer potency. Generally, the presence of an amino group, particularly when substituted with an aromatic or bulky aliphatic group, is favorable for activity.

-

Substitution at the 3- and 5-positions: Modifications at these positions can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity to the target protein.

-

The role of the nitro group: The 6-nitro group is a critical pharmacophoric element, likely involved in key interactions within the binding pocket of the target protein. Its strong electron-withdrawing nature also influences the overall electronic distribution of the pyridine ring.

Antimicrobial Applications of 6-Nitropyridine Derivatives: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. 6-Nitropyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[8]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for 6-nitropyridine derivatives are still under investigation but are thought to involve multiple targets. Potential mechanisms include:

-

Inhibition of Essential Enzymes: The pyridine scaffold can act as a bioisostere for natural substrates, leading to the inhibition of key microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many 6-nitropyridine derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6]

-

Inhibition of DNA Gyrase: Some pyridine derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby halting bacterial proliferation.[9]

Comparative Analysis of Antimicrobial 6-Nitropyridine Derivatives

The antimicrobial efficacy of 6-nitropyridine derivatives varies depending on the specific derivative and the microbial species. The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial and fungal strains.

| Compound ID | R-Group | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4a | -SCH2CN | Mycobacterium kansasii | 8-4 µmol/l | [8] |

| 4b | -piperidyl | Mycobacterium tuberculosis | 62.5 | [8] |

| 5a | Fused coumarin | Bacillus subtilis | 64 | |

| 5b | Fused coumarin | Escherichia coli | 128 |

Table 2: In vitro antimicrobial activity (MIC) of selected 6-nitropyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Key SAR observations for antimicrobial 6-nitropyridine derivatives include:

-

Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity, likely due to improved penetration of the microbial cell membrane.

-

Specific Functional Groups: The presence of certain functional groups, such as thiols or fused heterocyclic rings, can confer specific and potent activity against particular microbial species.

-

Substitution Pattern: The overall substitution pattern on the pyridine ring dictates the compound's spectrum of activity and potency.

Experimental Protocols: A Guide to the Bench

To facilitate the exploration of 6-nitropyridine derivatives, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Synthesis of a 6-Nitropyridine Precursor: 2-Amino-6-chloro-3-nitropyridine

This protocol describes the synthesis of a key intermediate used in the preparation of many bioactive 6-nitropyridine derivatives.

Procedure:

-

In a well-ventilated fume hood, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropanol.

-

While stirring at room temperature, slowly bubble ammonia gas (2.4 eq) through the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 2-amino-6-chloro-3-nitropyridine.[10]

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the 6-nitropyridine derivatives to the wells and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.[2][11]

Figure 2: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

Procedure:

-

Cell Treatment: Treat cells with the 6-nitropyridine derivative for the desired time.

-

Harvest and Fix: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Centrifuge the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the 6-nitropyridine derivative.

-

Harvest and Wash: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[5][6]

Future Directions and Conclusion

The diverse biological activities of 6-nitropyridine derivatives underscore their significant potential in drug discovery. The insights into their synthesis, mechanisms of action, and structure-activity relationships presented in this guide provide a solid foundation for the rational design of new and improved therapeutic agents. Future research should focus on:

-

Target Identification and Validation: For derivatives with unknown mechanisms of action, target identification studies are crucial to guide further optimization.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[14]

-

Exploration of New Therapeutic Areas: The chemical versatility of the 6-nitropyridine scaffold suggests that its therapeutic potential may extend beyond the applications discussed in this guide.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Nitrogen heterocycles in FDA-approved drugs. Journal of Medicinal Chemistry, 57(24), 10257–10274. Retrieved from [Link]

-

Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Retrieved from [Link]

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Retrieved from [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. Retrieved from [Link]

-

University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Retrieved from [Link]

-

De, S., et al. (2022). Pyridine: The scaffolds with significant clinical diversity. RSC Advances, 12, 15385–15406. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

-

Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. Retrieved from [Link]

-

Bakke, J. M., et al. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

-

AI@WSU. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. Retrieved from [Link]

-

OriGene Technologies. (n.d.). Western Blot Protocol Overview. Retrieved from [Link]

-

Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial Hierarchical Clusters of metabolic pathways in fruit fly, drawn using GraphViz[15]. Retrieved from [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

-

YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

-

Hassan, A. Y., Sarg, M. T., & El-Sebaey, S. A. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Indo American Journal of Pharmaceutical Sciences, 8(6), 114-125. Retrieved from [Link]

-

Arcadia: a visualization tool for metabolic pathways. (n.d.). Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research, 17(1), 1-19. Retrieved from [Link]

-

Koszelewski, D., et al. (2010). Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3647-3649. Retrieved from [Link]

-

Zhang, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864903. Retrieved from [Link]

-

El-Haggar, R., et al. (2015). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. Research & Reviews in Pharmacy and Pharmaceutical Sciences, 4(12). Retrieved from [Link]

-

Al-Mousawi, A. M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(48), 44033-44046. Retrieved from [Link]

-

In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022, August 28). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

-

Amr, A. E.-G. E., & Abdalla, M. M. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(2), 15-23. Retrieved from [Link]

-

Jew, S.-s., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. Retrieved from [Link]

-

Al-Omair, M. A., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1711. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. Retrieved from [Link]

-

Univerzita Karlova. (n.d.). Study Of Pyridine Derivatives As Potential Antimycobacterial Active Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6598. Retrieved from [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022, April 11). Retrieved from [Link]

- Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 11. Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity - Oreate AI Blog [oreateai.com]

- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Technical Procurement & Application Guide: 1-(6-Nitropyridin-3-yl)piperidin-4-one

Topic: 1-(6-Nitropyridin-3-yl)piperidin-4-one: Synthesis, Quality Specifications, and Procurement Strategy Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers in Drug Discovery.

Executive Summary

1-(6-Nitropyridin-3-yl)piperidin-4-one (CAS: 1019508-29-2 ) is a specialized heterocyclic building block distinct from its widely utilized analog, 1-(6-nitropyridin-3-yl)piperazine (a Palbociclib intermediate). While the piperazine variant is a commodity chemical, the piperidin-4-one derivative represents a strategic "branch point" intermediate. Its C-4 ketone functionality allows for divergent synthesis—enabling reductive aminations, Grignard additions, or spiro-cyclizations—making it critical for Structure-Activity Relationship (SAR) expansion in kinase and GPCR inhibitor programs.

This guide details the synthesis, quality control parameters, and procurement landscape for this compound, providing a roadmap for researchers transitioning from gram-scale discovery to kilogram-scale process development.

Chemical Profile & Structural Distinction[2]

It is imperative to distinguish this target from similar commercial intermediates to avoid procurement errors.

| Feature | Target Molecule | Common Analog (Caution) |

| Name | 1-(6-Nitropyridin-3-yl)piperidin-4-one | 1-(6-Nitropyridin-3-yl)piperazine |

| CAS Number | 1019508-29-2 | 775288-71-6 |

| Structure | Contains a Ketone (C=O) at C4 | Contains a Secondary Amine (NH) at C4 |

| Primary Utility | Scaffold for reductive amination (SAR exploration) | Linker for CDK4/6 inhibitors (e.g., Palbociclib) |

| Availability | Tier 2 (Specialty Building Block) | Tier 1 (Commodity) |

Synthesis & Manufacturing Process

The cost and availability of this intermediate are directly tied to its synthesis via Nucleophilic Aromatic Substitution (

Synthetic Route

The synthesis involves the coupling of 5-Bromo-2-nitropyridine with 4-Piperidone Hydrochloride . The nitro group at the C-2 position of the pyridine ring activates the C-5 position (para-like orientation) for nucleophilic attack.

Reaction Stoichiometry:

-

Electrophile: 5-Bromo-2-nitropyridine (1.0 eq)

-

Nucleophile: 4-Piperidone HCl (1.1 eq)

-

Base:

(2.5 eq) or DIPEA (3.0 eq) -

Solvent: Acetonitrile (ACN) or DMF

-

Conditions:

, 4-12 hours.

Reaction Mechanism & Workflow (DOT Visualization)

Figure 1:

Process Challenges & Cost Drivers

-

Regioselectivity: The 2-nitro group directs substitution to the 5-position. However, high temperatures can degrade the nitro group or cause polymerization of the piperidone.

-

Purification: The product must be separated from unreacted 5-bromo-2-nitropyridine. A robust process uses aqueous precipitation (trituration) rather than expensive chromatography, significantly lowering bulk costs.

Quality Control & Specifications

For drug development, "purity" is insufficient; specific impurity profiles must be controlled.

Recommended Specification Sheet:

| Test Parameter | Acceptance Criteria | Method | Reason |

| Appearance | Yellow to Orange Solid | Visual | Nitro-pyridines are inherently colored. |

| Purity (HPLC) | HPLC (C18, ACN/H2O) | Critical for subsequent SAR steps. | |

| 1H-NMR | Conforms to Structure | DMSO- | Verify absence of regioisomers. |

| Loss on Drying | Gravimetric | Solvent entrapment (DMF/ACN) is common. | |

| Inorganic Salts | Residue on Ignition | Residual | |

| Key Impurity A | HPLC | Unreacted 5-Bromo-2-nitropyridine (genotoxic potential). |

Market Availability & Pricing Strategy

Unlike commodity reagents, this compound follows a "Make-to-Order" or "Stock-Hold" model depending on the supplier tier.

Pricing Tiers (Estimated Market Rates)

Note: Prices fluctuate based on raw material costs (bromonitropyridine).

| Scale | Estimated Price Range (USD) | Lead Time | Supplier Type |

| Research (1g - 5g) | $80 - $250 | 1-3 Days | Catalog Houses (e.g., Sigma, BLD, Fluorochem) |

| Pilot (100g) | $1,500 - $3,000 | 2-3 Weeks | Specialized Building Block Vendors |

| Bulk (1kg+) | $8,000 - $12,000/kg | 4-6 Weeks | CROs / Custom Synthesis (China/India) |

Procurement Workflow

To ensure supply chain security, adopt a dual-sourcing strategy for scales >100g.

Figure 2: Strategic procurement workflow emphasizing sample validation before bulk commitment.

Handling & Stability

-

Storage: Store at

under inert atmosphere ( -

Safety: Treat as a potential irritant. The nitro-pyridine moiety suggests potential toxicity; handle in a fume hood.

-

Solubility: Soluble in DMSO, DMF, and DCM. Sparingly soluble in water.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1019508-29-2. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Coupling of 5-Bromo-2-nitropyridine with 4-Piperidone

[1]

Abstract & Strategic Overview

The coupling of 5-bromo-2-nitropyridine with 4-piperidone presents a classic problem in heterocyclic regioselectivity. The pyridine substrate contains two potential leaving groups: a nitro group at the C2 position and a bromine atom at the C5 position.

For medicinal chemistry applications, the objective is typically to introduce the piperidone moiety while preserving a functional handle for subsequent elaboration.[1]

-

Path A (Preferred): Nucleophilic Aromatic Substitution (

) displacing the Bromine at C5.[1] This yields 1-(6-nitropyridin-3-yl)piperidin-4-one , preserving the nitro group for later reduction to an aniline.[2][1] -

Path B (Alternative): Displacement of the Nitro group at C2. While C2 is highly activated by the pyridine nitrogen, the nitro group activates the C5-bromine toward nucleophilic attack.[1] Under mild basic conditions with secondary amines, displacement of the halogen (C5) is often the dominant pathway, though mixtures can occur.[1]

This guide details the optimized protocol for Path A (C5-functionalization) using

Reaction Analysis & Mechanism

Electronic Vectors

The regiochemistry is dictated by the competing activation vectors:

-

Activation of C5-Br: The nitro group at C2 is a strong electron-withdrawing group (EWG).[2] It exerts a resonance effect that activates the para position (C5), making the C-Br bond susceptible to nucleophilic attack.[1]

-

Activation of C2-NO2: The pyridine ring nitrogen acts as an intrinsic EWG, activating the ortho position (C2).

Empirical Insight: In polar aprotic solvents (DMSO, DMF) with mild bases (DIPEA,

Visualization of Regioselectivity

The following diagram illustrates the competing pathways and the favored route.

Figure 1: Regioselectivity map showing the electronic activation driving the displacement of Bromine at C5.[2][1]

Experimental Protocols

Protocol A: Direct Coupling (High Throughput)

This method is optimized for speed and scalability. It utilizes the hydrochloride salt of 4-piperidone directly with an excess of base.

Reagents & Materials:

-

Substrate: 5-Bromo-2-nitropyridine (1.0 equiv)

-

Nucleophile: 4-Piperidone monohydrate hydrochloride (1.2 equiv)[2][1]

-

Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)[2][1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-nitropyridine (e.g., 2.03 g, 10 mmol) in DMSO (15 mL).

-

Note: DMSO is preferred over ACN for higher reaction rates and solubility, though ACN simplifies workup (evaporation).[1]

-

-

Nucleophile Addition: Add 4-piperidone monohydrate hydrochloride (1.84 g, 12 mmol) to the solution.

-

Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise.

-

Critical: The solution may warm slightly. Ensure the amine salt is fully neutralized to generate the free base nucleophile in situ.

-

-

Reaction: Heat the mixture to 80°C for 5–8 hours.

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the DMSO solution slowly into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Filter the solid, wash with water (3 x 20 mL) to remove residual DMSO and DIPEA salts.[1]

-

Dry under vacuum at 45°C.

-

-

Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Ketal-Protected Route (High Purity/Stability)

If the free ketone of 4-piperidone leads to side reactions (e.g., aldol condensation or hydrate formation), use the ethylene ketal protected amine.[2][1]

Workflow Diagram:

Figure 2: Two-step workflow using ketal protection to ensure ketone integrity.

Procedure:

-

Coupling: React 5-bromo-2-nitropyridine (1.0 eq) with 1,4-dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal) (1.1 eq) and

(2.0 eq) in DMF at 90°C for 12h. -

Deprotection: Treat the isolated intermediate with 2N HCl in THF (1:1) at room temperature until the ketal is hydrolyzed (monitor by LC-MS).

-

Neutralization: Carefully quench with saturated

and extract with DCM.

Quantitative Data & Troubleshooting

Reagent Loading Table

| Component | Role | Equiv.[3] | Notes |

| 5-Bromo-2-nitropyridine | Substrate | 1.0 | Limiting reagent. |

| 4-Piperidone HCl | Nucleophile | 1.2 - 1.5 | Excess ensures complete conversion.[2] |

| DIPEA | Base | 3.0 - 4.0 | Must neutralize HCl salt + scavenge HBr.[2] |

| DMSO | Solvent | 10 Vol | High dielectric constant promotes |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Nucleophile not free | Increase DIPEA; ensure HCl salt is fully dissolved.[2] |

| Regioisomer Mix | Temperature too high | Lower temp to 60-70°C; check solvent (switch to ACN). |

| Dark Tarry Impurities | Polymerization of ketone | Switch to Protocol B (Ketal protection). |

| Product is Oil | Residual DMSO | Perform extensive water wash or lyophilize. |

References

Application Notes and Protocols for Reductive Amination Using 1-(6-Nitropyridin-3-yl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-(6-Nitropyridin-3-yl)piperidin-4-one in reductive amination reactions. This versatile synthetic intermediate is of significant interest in medicinal chemistry for the generation of diverse libraries of substituted piperidines, a core scaffold in numerous pharmacologically active compounds. These application notes detail the underlying chemical principles, offer step-by-step experimental procedures, and address common challenges to empower researchers in the efficient synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific substitution at the 4-position of the piperidine ring with an amino group, accessible through reductive amination of the corresponding 4-piperidone, provides a crucial vector for interaction with biological targets. 1-(6-Nitropyridin-3-yl)piperidin-4-one, in particular, serves as a valuable starting material, incorporating the electron-withdrawing nitropyridinyl moiety which can influence the physicochemical properties and biological activity of the final compounds.

Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient method for forming carbon-nitrogen bonds. It circumvents the common issue of over-alkylation often encountered with direct alkylation of amines[1]. This process involves the reaction of a carbonyl compound, in this case, 1-(6-Nitropyridin-3-yl)piperidin-4-one, with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine[2][3].

The Mechanism of Reductive Amination

The reductive amination reaction proceeds through a two-step sequence that is typically conducted in a single pot.

Step 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the 4-piperidone. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is frequently catalyzed by the addition of a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Step 2: Reduction A reducing agent, carefully selected for its ability to preferentially reduce the imine or iminium ion over the starting ketone, is then used to deliver a hydride to the electrophilic carbon of the C=N bond. This reduction yields the final secondary or tertiary amine product.

Caption: General mechanism of reductive amination.

Selecting the Appropriate Reducing Agent

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should be mild enough to avoid significant reduction of the starting ketone while being reactive enough to efficiently reduce the in-situ formed imine or iminium ion.

| Reducing Agent | Key Characteristics | Common Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, and does not require acidic conditions for iminium ion reduction. It is often the reagent of choice for general applications.[4][5][6] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and cost-efficient, but it is toxic and can generate hydrogen cyanide gas in acidic conditions. Requires careful pH control.[2] | Methanol (MeOH), Ethanol (EtOH) |

| Catalytic Hydrogenation (H₂, Pd/C) | Ideal for large-scale synthesis, environmentally friendly, and often results in high yields. However, it requires specialized equipment (hydrogenator) and may not be suitable for substrates with functional groups susceptible to hydrogenolysis.[2] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine used.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is a general and highly reliable method for a wide range of primary and secondary amines.

Materials:

-

1-(6-Nitropyridin-3-yl)piperidin-4-one (1.0 eq)

-

Primary or secondary amine (1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-